MARK-IN-1

Description

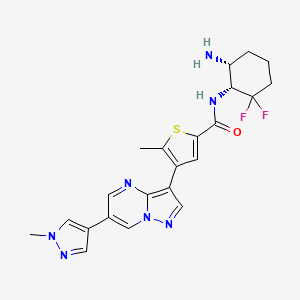

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1109283-93-3 |

|---|---|

Molecular Formula |

C22H23F2N7OS |

Molecular Weight |

471.5 g/mol |

IUPAC Name |

N-[(1R,6R)-6-amino-2,2-difluorocyclohexyl]-5-methyl-4-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]thiophene-2-carboxamide |

InChI |

InChI=1S/C22H23F2N7OS/c1-12-15(6-18(33-12)21(32)29-19-17(25)4-3-5-22(19,23)24)16-9-28-31-11-13(7-26-20(16)31)14-8-27-30(2)10-14/h6-11,17,19H,3-5,25H2,1-2H3,(H,29,32)/t17-,19-/m1/s1 |

InChI Key |

SFILVHFYISPBOI-IEBWSBKVSA-N |

Isomeric SMILES |

CC1=C(C=C(S1)C(=O)N[C@@H]2[C@@H](CCCC2(F)F)N)C3=C4N=CC(=CN4N=C3)C5=CN(N=C5)C |

Canonical SMILES |

CC1=C(C=C(S1)C(=O)NC2C(CCCC2(F)F)N)C3=C4N=CC(=CN4N=C3)C5=CN(N=C5)C |

Origin of Product |

United States |

Foundational & Exploratory

MARK-IN-1: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MARK-IN-1 is a highly potent, ATP-competitive inhibitor of Microtubule Affinity Regulating Kinases (MARKs) with a reported IC50 of less than 0.25 nM.[1][2][3][4][5] Developed as part of a medicinal chemistry effort to optimize pyrazolopyrimidine-based MARK inhibitors, this compound (also referred to as Compound 25 in its primary publication) demonstrates significant potential as a chemical probe to investigate the physiological and pathological roles of MARKs.[2] The primary mechanism of action of this compound is the direct inhibition of the kinase activity of MARK isoforms, which play a crucial role in the phosphorylation of microtubule-associated proteins (MAPs), most notably Tau. By inhibiting MARK, this compound prevents the hyperphosphorylation of Tau, a key event in the pathology of Alzheimer's disease and other tauopathies. This inhibition leads to the stabilization of microtubules and a reduction in the formation of neurofibrillary tangles. This document provides a comprehensive overview of the mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of MARK Kinase Activity

This compound is a small molecule inhibitor that targets the ATP-binding pocket of the MARK family of serine/threonine kinases. The MARK family consists of four highly homologous isoforms (MARK1, MARK2, MARK3, and MARK4) that are key regulators of microtubule dynamics and cellular polarity. The catalytic activity of MARKs is central to their function, and this compound directly interferes with this activity.

The primary substrate of MARK kinases in neurons is the microtubule-associated protein Tau. MARKs phosphorylate Tau at specific KXGS motifs within its microtubule-binding domain. This phosphorylation event reduces the affinity of Tau for microtubules, causing it to detach. In healthy neurons, this process is tightly regulated to allow for the dynamic instability of the microtubule network, which is essential for processes such as axonal transport and neurite outgrowth.

In the context of tauopathies like Alzheimer's disease, MARKs are implicated in the hyperphosphorylation of Tau. This excessive phosphorylation leads to the dissociation of Tau from microtubules and its subsequent aggregation into paired helical filaments (PHFs), the main component of neurofibrillary tangles (NFTs). These tangles are a pathological hallmark of Alzheimer's disease and are associated with neuronal dysfunction and cell death.

This compound, by inhibiting MARK, prevents the initial phosphorylation events that lead to Tau detachment and aggregation. This, in turn, is expected to stabilize microtubules and mitigate the downstream pathology associated with Tau hyperphosphorylation.

Quantitative Data

The following table summarizes the available quantitative data for this compound and related compounds from the primary literature.

| Parameter | This compound (Compound 25) | Reference Compound(s) | Assay Type | Source |

| MARK2 IC50 | < 0.25 nM | Compound 1: 1.1 nM | Biochemical Kinase Assay | [2] |

| MARK1 IC50 | Not explicitly reported | Not explicitly reported | Biochemical Kinase Assay | - |

| MARK3 IC50 | Not explicitly reported | Not explicitly reported | Biochemical Kinase Assay | - |

| MARK4 IC50 | Not explicitly reported | Not explicitly reported | Biochemical Kinase Assay | - |

| Cellular Tau Phosphorylation (pS262) IC50 | 130 nM | Compound 1: 330 nM | Cellular Immunoassay | [2] |

Experimental Protocols

Biochemical Kinase Inhibition Assay (MARK2 IC50 Determination)

This protocol describes the method used to determine the in vitro potency of this compound against the MARK2 kinase.

Materials:

-

Recombinant human MARK2 enzyme

-

Biotinylated peptide substrate (Biotin-Ahx-AMARAASAAALARRR)

-

ATP (Adenosine triphosphate)

-

This compound (or other test compounds)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

-

HTRF KinEASE-STK S1 kit reagents (Cisbio)

-

384-well low-volume white plates

-

Plate reader capable of HTRF detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration would be 10 mM, followed by 1:3 serial dilutions.

-

Assay Plate Preparation: Add 25 nL of the diluted compounds to the wells of a 384-well plate. Include DMSO-only wells as a high-activity control (0% inhibition) and wells without enzyme as a low-activity control (100% inhibition).

-

Kinase Reaction:

-

Prepare a master mix containing the MARK2 enzyme and the biotinylated peptide substrate in the assay buffer.

-

Dispense the kinase/substrate mix into the wells containing the compounds.

-

Initiate the kinase reaction by adding ATP to a final concentration equal to its Km for MARK2.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction by adding the HTRF detection reagents as per the manufacturer's instructions. These reagents typically include a streptavidin-XL665 conjugate to bind the biotinylated substrate and a phosphospecific antibody conjugated to Europium cryptate.

-

Incubate the plate at room temperature for 60 minutes to allow for the development of the FRET signal.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm) for each well.

-

Determine the percent inhibition for each compound concentration relative to the high and low controls.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

-

Cellular Tau Phosphorylation Assay (pS262 IC50 Determination)

This protocol outlines a method to assess the ability of this compound to inhibit the phosphorylation of Tau at serine 262 in a cellular context.

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y) or a similar cell line that endogenously expresses Tau.

-

Cell culture medium and supplements.

-

This compound (or other test compounds).

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-Tau (Ser262) and anti-total-Tau.

-

Secondary antibodies conjugated to a detectable label (e.g., HRP for western blotting, or fluorescent dyes for in-cell western).

-

Western blotting or in-cell western reagents and equipment.

Procedure:

-

Cell Culture and Treatment:

-

Plate the neuronal cells in a suitable format (e.g., 96-well plate for in-cell western, or larger plates for western blotting) and allow them to adhere and grow.

-

Prepare a serial dilution of this compound in the cell culture medium.

-

Treat the cells with the diluted compounds for a specified period (e.g., 2-4 hours). Include a DMSO-treated control.

-

-

Cell Lysis (for Western Blotting):

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibodies against phospho-Tau (Ser262) and total Tau.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the phospho-Tau signal to the total Tau signal.

-

-

In-Cell Western (Alternative to Western Blotting):

-

After treatment, fix the cells in the plate with paraformaldehyde.

-

Permeabilize the cells with a detergent-based buffer.

-

Block the cells and then co-incubate with the primary antibodies for phospho-Tau (Ser262) and a normalization protein (e.g., GAPDH or total Tau).

-

Wash the cells and incubate with the corresponding fluorescently-labeled secondary antibodies.

-

Scan the plate using a fluorescent plate reader.

-

Normalize the phospho-Tau signal to the normalization protein signal.

-

-

Data Analysis:

-

Calculate the percent inhibition of Tau phosphorylation for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50 value.

-

Signaling Pathways and Experimental Workflows

MARK Signaling Pathway in Tau Phosphorylation

Caption: MARK signaling pathway in Tau phosphorylation and the inhibitory effect of this compound.

Experimental Workflow for Biochemical IC50 Determination

References

MARK-IN-1: An In-Depth Technical Guide for Researchers and Drug Development Professionals

An exploration of MARK-IN-1, a potent inhibitor of microtubule affinity-regulating kinase (MARK), detailing its mechanism of action, biochemical and cellular effects, and the experimental protocols for its characterization.

Introduction

Microtubule Affinity-Regulating Kinases (MARKs) are a family of serine/threonine kinases that play a crucial role in regulating microtubule dynamics.[1][2] By phosphorylating microtubule-associated proteins (MAPs), such as Tau, MAP2, and MAP4, MARKs cause their detachment from microtubules, leading to microtubule destabilization.[1][2] This process is vital for various cellular functions, including cell polarity, division, and intracellular transport. Dysregulation of MARK activity has been implicated in the pathology of several diseases, most notably Alzheimer's disease, where hyperphosphorylation of Tau is a key hallmark.[3] As such, MARKs have emerged as a promising therapeutic target. This compound is a potent, small-molecule inhibitor of the MARK family.[1][3] This technical guide provides a comprehensive overview of this compound, including its quantitative data, the experimental protocols to assess its activity, and the signaling pathways it modulates.

This compound: Mechanism of Action and Biochemical Data

This compound is a highly potent inhibitor of MARK with a reported half-maximal inhibitory concentration (IC50) of less than 0.25 nM.[1][3] While specific Ki values and a comprehensive kinase selectivity profile for this compound are not publicly available in the format of a full panel screen, its high potency suggests a strong binding affinity to the kinase. The primary mechanism of action for MARK inhibitors like this compound is the competitive inhibition of the ATP-binding site of the kinase, preventing the phosphorylation of its substrates.

Quantitative Data for this compound

| Parameter | Value | Reference |

| IC50 | < 0.25 nM | [1][3] |

MARK Signaling Pathway

The MARK signaling pathway is a critical regulator of microtubule stability and is itself controlled by upstream kinases. A simplified representation of this pathway is illustrated below.

Upstream kinases such as Liver Kinase B1 (LKB1) and MARK Kinase (MARKK), also known as TAO-1, activate MARK through phosphorylation.[2] Activated MARK then phosphorylates MAPs, leading to their dissociation from microtubules and a shift from a stable to a dynamic microtubule state. This compound exerts its effect by directly inhibiting MARK, thereby preventing the phosphorylation of MAPs and promoting microtubule stability.

Experimental Protocols

Characterizing the activity of a kinase inhibitor like this compound requires a series of in vitro and cell-based assays. The following sections detail the methodologies for key experiments.

In Vitro Kinase Activity Assay

This assay quantifies the ability of this compound to inhibit the phosphorylation of a substrate by a MARK family kinase, typically MARK2.

Workflow:

Methodology:

-

Reagent Preparation:

-

Prepare a kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).

-

Dilute recombinant active MARK1 to the desired concentration in kinase dilution buffer.

-

Prepare a stock solution of a suitable substrate, such as a synthetic peptide derived from Tau containing a MARK phosphorylation site.

-

Prepare a stock solution of ATP, which may be radiolabeled (e.g., [γ-³²P]ATP) for traditional assays or unlabeled for use with ADP-detecting luminescence assays.

-

Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).

-

-

Kinase Reaction:

-

In a microplate, add the diluted this compound solutions to the wells.

-

Add the diluted MARK1 enzyme to each well and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

-

Detection and Analysis:

-

Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).

-

Quantify the amount of phosphorylated substrate. For radiolabeled assays, this can be done using a scintillation counter or phosphorimager. For non-radioactive assays, follow the detection steps of the specific kit (e.g., ADP-Glo™).

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Microtubule Co-sedimentation Assay

This assay is used to assess the effect of this compound on the binding of MAPs, such as Tau, to microtubules. By inhibiting MARK, this compound is expected to increase the amount of Tau that co-sediments with microtubules.

Workflow:

Methodology:

-

Microtubule Polymerization:

-

Polymerize purified tubulin in a polymerization buffer (e.g., BRB80 buffer with GTP and taxol) at 37°C to form stable microtubules.

-

-

Reaction Setup:

-

In separate tubes, prepare reaction mixtures containing the polymerized microtubules, purified Tau protein, active MARK2 kinase, and ATP.

-

Add different concentrations of this compound or vehicle control (DMSO) to the respective tubes.

-

-

Incubation and Sedimentation:

-

Incubate the reaction mixtures at 37°C to allow for Tau phosphorylation and binding to microtubules.

-

Centrifuge the samples at high speed to pellet the microtubules and any associated proteins.

-

-

Analysis:

-

Carefully separate the supernatant (containing unbound proteins) from the pellet (containing microtubules and bound proteins).

-

Resuspend the pellet in a buffer of equal volume to the supernatant.

-

Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE followed by Coomassie blue staining or Western blotting using an anti-Tau antibody.

-

Quantify the amount of Tau in the pellet and supernatant fractions to determine the effect of this compound on Tau's affinity for microtubules.

-

Cellular Assay for Tau Phosphorylation and Microtubule Integrity

This immunofluorescence-based assay visualizes the effects of this compound on Tau phosphorylation and the microtubule network within cultured cells.

Workflow:

Methodology:

-

Cell Culture and Treatment:

-

Seed a suitable cell line (e.g., SH-SY5Y neuroblastoma cells or primary neurons) onto glass coverslips.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified period.

-

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde in PBS.

-

Permeabilize the cells with a detergent such as 0.1% Triton X-100 in PBS.

-

Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

-

Incubate the cells with primary antibodies targeting phosphorylated Tau (e.g., at the KXGS motifs) and α-tubulin.

-

Wash the cells and incubate with appropriate fluorophore-conjugated secondary antibodies.

-

(Optional) Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Mount the coverslips onto microscope slides.

-

Acquire images using a fluorescence microscope.

-

Analyze the images to quantify the intensity of phospho-Tau staining and to assess the integrity and organization of the microtubule network.

-

Conclusion

This compound is a powerful research tool for investigating the roles of MARK kinases in both normal physiology and disease states. Its high potency makes it a valuable probe for elucidating the downstream consequences of MARK inhibition. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of this compound and other potential MARK inhibitors, from their direct effects on kinase activity to their impact on cellular processes. Further studies to determine the full kinase selectivity profile and in vivo efficacy of this compound will be crucial for its potential development as a therapeutic agent.

References

The Role of MARK-IN-1 in Alzheimer's Disease Pathology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1][2] The microtubule-associated protein tau is crucial for maintaining the stability of neuronal microtubules, which are essential for axonal transport and neuronal structure.[3][4] In AD, tau becomes abnormally hyperphosphorylated, leading to its detachment from microtubules, their subsequent destabilization, and the aggregation of tau into paired helical filaments (PHFs), the primary component of NFTs.[5][6]

One of the key enzyme families implicated in the pathological phosphorylation of tau is the Microtubule Affinity-Regulating Kinase (MARK) family, which consists of four isoforms (MARK1-4).[1][7] These serine/threonine kinases phosphorylate tau at specific sites within its microtubule-binding domain, initiating the cascade of events that leads to NFT formation.[2][5] Elevated levels of MARK are found in the neurofibrillary tangles of AD brains, and its activity is linked to Aβ-induced neurotoxicity.[5][8][9] Consequently, the inhibition of MARK represents a promising therapeutic strategy to mitigate tau pathology in Alzheimer's disease.[7][10] This technical guide focuses on MARK-IN-1, a potent MARK inhibitor, and its role in the context of Alzheimer's disease pathology.

This compound: A Potent Inhibitor of Microtubule Affinity-Regulating Kinase

This compound has been identified as a highly potent inhibitor of the MARK family of kinases.[10] Its primary mechanism of action is the direct inhibition of the kinase activity of MARK, thereby preventing the phosphorylation of tau and other microtubule-associated proteins. By blocking this initial step in the tau pathology cascade, this compound has the potential to prevent microtubule destabilization, reduce the pool of aggregation-prone tau, and protect against Aβ-induced synaptic dysfunction.[9][11]

Quantitative Data on MARK Inhibitors

The following tables summarize key quantitative data for this compound and other representative MARK inhibitors from in vitro and cellular assays. This data is crucial for evaluating the potency and potential therapeutic efficacy of these compounds.

| Compound | Target | IC50 | Assay Type | Reference |

| This compound | MARK | <0.25 nM | In Vitro Kinase Assay | [10] |

| HD01 | MARK | 0.67 µM | In Vitro Kinase Assay | [5] |

| 30199 | MARK | 20 µM (used concentration) | FRET-based cellular assay | [5] |

| 39621 | MARK | 20 µM (used concentration) | FRET-based cellular assay | [5] |

| Donepezil | MARK4 | 5.3 µM | In Vitro Kinase Assay | [12] |

| Rivastigmine Tartrate | MARK4 | 6.74 µM | In Vitro Kinase Assay | [12] |

Table 1: In Vitro Potency of Various MARK Inhibitors.

| Experimental Model | Treatment | Outcome Measure | Result | Reference |

| CHO cells with increased MARK activity | MARK inhibitors (HD01, 30199, 39621) | Microtubule network integrity | Abolished MARK-induced microtubule destruction | [5] |

| Primary rat neurons expressing MARK1 | 1 µM oligomeric Aβ | Tau phosphorylation at KxGS motifs | Increased phosphorylation | [1] |

| PS19 mouse model of tauopathy | Mark4 knockout | Tau phosphorylation at Ser356 | Decreased phosphorylation | [13] |

| PS19 mouse model of tauopathy | Mark4 knockout | Thioflavin S-positive aggregates | Reduced abundance | [13] |

Table 2: Cellular and In Vivo Effects of MARK Inhibition or Ablation.

Signaling Pathways and Experimental Workflows

MARK Signaling Pathway in Alzheimer's Disease

The following diagram illustrates the central role of MARK in the signaling cascade leading to tau pathology in Alzheimer's disease. It depicts the upstream activators, the inhibitory regulation, the downstream effects on tau and microtubules, and the point of intervention for inhibitors like this compound.

References

- 1. Microtubule affinity regulating kinase (MARK/Par1) isoforms differentially regulate Alzheimer-like TAU missorting and Aβ-mediated synapse pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improved methods for marking active neuron populations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciencealert.com [sciencealert.com]

- 4. In vivo Detection of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microtubule Affinity Regulating Kinase Activity in Living Neurons Was Examined by a Genetically Encoded Fluorescence Resonance Energy Transfer/Fluorescence Lifetime Imaging-based Biosensor: INHIBITORS WITH THERAPEUTIC POTENTIAL - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tau Phosphorylation Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]

- 7. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vivo Imaging Biomarkers in Mouse Models of Alzheimer's Disease: Are We Lost in Translation or Breaking Through? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biomarkers for Alzheimer’s Disease in the Current State: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. innoprot.com [innoprot.com]

- 11. youtube.com [youtube.com]

- 12. The tau of MARK: a polarized view of the cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mark4 ablation attenuates pathological phenotypes in a mouse model of tauopathy - PMC [pmc.ncbi.nlm.nih.gov]

The Role of MARK-IN-1 in Cancer Cell Lines: A Technical Guide

This technical guide provides an in-depth examination of the function of MARK-IN-1, a potent inhibitor of Microtubule Affinity Regulating Kinase (MARK), in the context of cancer cell biology. The content is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the current understanding of this compound's mechanism of action, its effects on cancer cell lines, and the experimental methodologies used to elucidate its function.

Introduction to this compound and the MARK Family of Kinases

This compound is a highly potent inhibitor of the MARK family of serine/threonine kinases, with a reported IC50 of less than 0.25 nM[1]. The MARK family, also known as Par-1, plays a crucial role in regulating microtubule dynamics, establishing cell polarity, and controlling cell cycle progression[2][3]. In the context of cancer, members of the MARK family have been shown to have diverse and sometimes contradictory roles depending on the specific isoform and cancer type.

-

MARK1: In hepatocellular carcinoma (HCC), MARK1 expression is often decreased, and this correlates with poorer patient survival. It is suggested to function as a tumor suppressor in this context, and its overexpression can enhance sensitivity to the chemotherapeutic agent sorafenib[4].

-

MARK2: In contrast, MARK2 expression is frequently upregulated in breast cancer tissues and is associated with poor survival outcomes. It has been shown to promote aerobic glycolysis and cell proliferation while inhibiting apoptosis, acting through the mTOR/HIF-1α and p53 signaling pathways[5][6].

-

MARK4: This isoform is involved in cell cycle progression and cytoskeletal dynamics. Its depletion can lead to a G1 phase arrest in the cell cycle. Overexpression of MARK4 has been observed in hepatocellular carcinoma and gliomas[3].

Given that this compound is a potent inhibitor of MARK kinases, its application in cancer cell lines is expected to counteract the oncogenic functions of these proteins, primarily by altering microtubule dynamics and modulating associated signaling pathways.

Quantitative Data Summary

The following table summarizes the key quantitative data related to this compound and the effects of MARK modulation in various cancer cell lines.

| Parameter | Value/Effect | Cancer Type/Cell Line | Reference |

| This compound IC50 | < 0.25 nM | In vitro kinase assay | [1] |

| MARK1 Expression | Decreased mRNA in tumor tissues and cell lines | Hepatocellular Carcinoma (HCC) | [4] |

| MARK2 Expression | Markedly upregulated in tumor tissues | Breast Cancer | [5][6] |

| Effect of MARK1 Overexpression | Suppressed proliferation of sorafenib-resistant cells | HCC cell lines (Huh7, Hep3B) | [4] |

| Effect of MARK2 Deletion/Inhibition | Suppressed aerobic glycolysis and cell growth; induced cell cycle arrest and apoptosis | Breast Cancer cells | [5][6] |

| MARK4 Depletion | Reduced percentage of cells in S and G2/M phases; increased percentage in G1 phase | Fibroblasts and glioma cells | [3] |

Signaling Pathways Modulated by MARK Inhibition

The inhibition of MARK kinases by this compound can impact several critical signaling pathways implicated in cancer progression. The primary mechanism is through the stabilization of microtubules, which can affect downstream signaling cascades.

MARK2-mTOR-HIF-1α and p53 Pathways in Breast Cancer

In breast cancer, MARK2 has been shown to potentiate aerobic glycolysis and cell growth through the regulation of the mTOR/HIF-1α and p53 pathways[5][6]. Inhibition of MARK2 would be expected to reverse these effects.

MARK1 and POTEE Regulation in Hepatocellular Carcinoma

In HCC, MARK1 has been found to directly bind to and negatively regulate POTE Ankyrin domain family member E (POTEE)[4]. Overexpression of POTEE can reverse the tumor-suppressive effects of MARK1. Therefore, inhibition of MARK1 by this compound could potentially lead to increased POTEE levels, which may have implications for sorafenib resistance.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to investigate the function of this compound and MARK kinases in cancer cell lines.

Cell Culture and Treatment

-

Cell Lines: Select appropriate cancer cell lines (e.g., Huh7 and Hep3B for HCC, various breast cancer cell lines from the Cancer Cell Line Encyclopedia)[4][7][8].

-

Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum and antibiotics, and incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Treat cells with varying concentrations of this compound for specified time periods based on the experimental endpoint.

Cell Proliferation Assay (CCK-8/MTT)

This assay measures cell viability and proliferation.

-

Seed cells in a 96-well plate at a predetermined density.

-

After cell adherence, treat with a range of this compound concentrations.

-

Incubate for the desired duration (e.g., 24, 48, 72 hours).

-

Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This technique is used to detect changes in protein expression levels.

-

Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., MARK1, MARK2, POTEE, p-mTOR, HIF-1α, p53, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Real-Time PCR (qRT-PCR)

This method is used to quantify mRNA expression levels.

-

Isolate total RNA from treated and control cells using a suitable kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qRT-PCR using SYBR Green or TaqMan probes with primers specific for the target genes (e.g., MARK1, POTEE).

-

Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Calculate the relative gene expression using the 2^-ΔΔCt method.

Luciferase Reporter Assay

This assay is used to validate direct gene targeting, such as the interaction between MARK1 and the POTEE promoter[4].

-

Clone the putative target region of the POTEE promoter containing the MARK1 binding site into a luciferase reporter vector.

-

Co-transfect the reporter construct along with a vector expressing MARK1 (or a control vector) into the desired cells.

-

After a specified time, lyse the cells and measure luciferase activity using a luminometer.

-

Normalize the firefly luciferase activity to that of a co-transfected Renilla luciferase control.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the extent of apoptosis.

-

Harvest treated and control cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of this compound on a cancer cell line.

Conclusion

This compound, as a potent inhibitor of the MARK family of kinases, represents a valuable tool for investigating the role of these kinases in cancer. The available evidence suggests that the effects of MARK inhibition are highly context-dependent, with different MARK isoforms playing distinct roles in various cancer types. In breast cancer, inhibiting MARK2 may suppress cell growth and proliferation by downregulating the mTOR/HIF-1α pathway and activating p53-mediated apoptosis[5][6]. Conversely, in hepatocellular carcinoma, the inhibition of the tumor-suppressive MARK1 could potentially lead to undesirable effects by increasing POTEE expression[4].

Further research is necessary to fully elucidate the therapeutic potential of targeting MARK kinases in different cancers. This will require comprehensive studies across a broader range of cancer cell lines, detailed investigation into the specific functions of each MARK isoform, and a deeper understanding of the downstream signaling consequences of their inhibition. The experimental protocols and workflows outlined in this guide provide a framework for conducting such investigations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Canonical and noncanonical roles of Par-1/MARK kinases in cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MARK1 suppress malignant progression of hepatocellular carcinoma and improves sorafenib resistance through negatively regulating POTEE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. MARK2 potentiate aerobic glycolysis-mediated cell growth in breast cancer through regulating mTOR/HIF-1α and p53 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative Proteomics of the Cancer Cell Line Encyclopedia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cancer Cell Line Encyclopedia (CCLE) [sites.broadinstitute.org]

MARK-IN-1: A Potent Inhibitor of Tau Phosphorylation via Microtubule Affinity-Regulating Kinase (MARK)

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The hyperphosphorylation of the microtubule-associated protein tau is a central pathological hallmark of Alzheimer's disease and other tauopathies. A key family of kinases implicated in this process is the Microtubule Affinity-Regulating Kinase (MARK) family. MARK-IN-1 has emerged as a highly potent inhibitor of MARK, offering a valuable tool for investigating the role of this kinase in tau pathology and as a potential therapeutic lead. This technical guide provides a comprehensive overview of this compound, its mechanism of action, its effects on tau protein phosphorylation, and detailed experimental protocols for its characterization.

Introduction to MARK and Tau Pathology

Tau is a microtubule-associated protein that plays a crucial role in stabilizing microtubules in neuronal axons. In pathological conditions, tau becomes abnormally hyperphosphorylated, leading to its detachment from microtubules and subsequent aggregation into neurofibrillary tangles (NFTs), a primary hallmark of Alzheimer's disease. The MARK family of serine/threonine kinases, comprising four isoforms (MARK1, MARK2, MARK3, and MARK4), has been identified as a key player in initiating this pathological cascade. MARK phosphorylates tau at specific sites within its microtubule-binding domain, most notably at Serine 262 (Ser262), which significantly reduces its affinity for microtubules. This dissociation is considered an early and critical event in the development of tau pathology. Therefore, inhibiting MARK activity presents a promising therapeutic strategy for Alzheimer's disease and related tauopathies.

This compound: A Potent MARK Inhibitor

This compound is a small molecule inhibitor with high potency against the MARK family of kinases. Its inhibitory activity makes it an invaluable research tool for elucidating the downstream consequences of MARK inhibition and for assessing the therapeutic potential of targeting this pathway.

Quantitative Data on this compound Potency

The following table summarizes the available quantitative data on the inhibitory activity of this compound.

| Parameter | Value | Reference |

| IC50 (MARK) | <0.25 nM |

Note: The specific IC50 values for individual MARK isoforms (MARK1-4) are not detailed in the currently available literature but the compound is described as a potent inhibitor of the MARK family.

Signaling Pathways

Upstream Regulation of MARK

The activation of MARK kinases is a regulated process involving upstream kinases. Key activators include Liver Kinase B1 (LKB1) and TAO1 kinase (also known as MARKK), which phosphorylate a critical threonine residue in the activation loop of MARK. Conversely, other kinases such as Glycogen Synthase Kinase 3β (GSK3β) can phosphorylate an adjacent serine residue, leading to the inhibition of MARK activity.

MARK-Mediated Tau Phosphorylation and Downstream Effects

Activated MARK directly phosphorylates tau protein, primarily at Ser262 within the microtubule-binding domain. This phosphorylation event causes tau to detach from microtubules, leading to microtubule destabilization. The inhibition of MARK by compounds like this compound is expected to prevent this phosphorylation, thereby maintaining tau's association with microtubules and preserving their stability.

Experimental Protocols

The following protocols provide detailed methodologies for evaluating the effects of this compound on tau phosphorylation.

In Vitro Kinase Assay for MARK Activity

This assay directly measures the ability of this compound to inhibit the enzymatic activity of a MARK isoform (e.g., MARK2) using recombinant tau as a substrate.

Materials:

-

Recombinant active MARK2 kinase

-

Recombinant human Tau protein (full-length or a fragment containing the microtubule-binding domain)

-

This compound

-

Kinase Buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

[γ-³²P]ATP or a non-radioactive ADP detection kit

-

ATP solution

-

96-well plates

-

Phosphocellulose paper or other method for separating phosphorylated substrate

-

Scintillation counter (for radioactive assay) or plate reader (for non-radioactive assay)

Procedure:

-

Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

-

In a 96-well plate, add the kinase buffer.

-

Add the this compound dilutions or DMSO (vehicle control) to the appropriate wells.

-

Add recombinant MARK2 kinase to all wells except the negative control.

-

Add recombinant tau protein to all wells.

-

Pre-incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP (or cold ATP for non-radioactive assays).

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

-

Quantify the amount of phosphorylated tau. For radioactive assays, this involves washing the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measuring the remaining radioactivity using a scintillation counter. For non-radioactive assays, follow the manufacturer's instructions for the ADP detection kit.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cell-Based Tau Phosphorylation Assay

This assay assesses the effect of this compound on tau phosphorylation in a cellular context, using a cell line that endogenously or exogenously expresses tau. Human neuroblastoma SH-SY5Y cells are a suitable model as they express tau which can be hyperphosphorylated.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Reagents and equipment for Western blotting

Procedure:

-

Cell Culture and Treatment:

-

Culture SH-SY5Y cells in appropriate flasks or plates until they reach 70-80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or DMSO (vehicle control) for a specified duration (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 15 minutes to pellet cell debris.

-

Collect the supernatant containing the soluble proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

Western Blotting for Phosphorylated Tau

This technique is used to detect and quantify the levels of phosphorylated tau at specific sites (e.g., Ser262) in the cell lysates prepared as described above.

Materials:

-

Protein lysates from the cell-based assay

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies:

-

Anti-phospho-Tau (Ser262)

-

Anti-total-Tau

-

Anti-β-actin or GAPDH (loading control)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

SDS-PAGE:

-

Prepare protein samples by mixing with Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-tau (Ser262) overnight at 4°C, using a dilution optimized for the specific antibody.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe with antibodies for total tau and a loading control (e.g., β-actin) to normalize the phospho-tau signal.

-

Quantify the band intensities using densitometry software.

-

Experimental Workflow Overview

The following diagram illustrates the overall workflow for evaluating the efficacy of this compound.

Conclusion

This compound is a powerful research tool for investigating the role of MARK kinases in tau phosphorylation and the subsequent pathological events in tauopathies. Its high potency allows for the effective inhibition of MARK activity both in vitro and in cellular models. The detailed protocols provided in this guide offer a framework for researchers to quantitatively assess the efficacy of this compound and other potential MARK inhibitors, contributing to the development of novel therapeutic strategies for Alzheimer's disease and related neurodegenerative disorders. Further studies are warranted to explore the dose-dependent effects of this compound on specific tau phosphorylation sites in more detail and to evaluate its efficacy in more complex preclinical models.

Preliminary Studies on MARK Inhibition in Neurodegenerative Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of inhibitors targeting the Microtubule Affinity Regulating Kinase (MARK) family, a promising therapeutic target in neurodegenerative diseases. While this document is conceptualized around a hypothetical inhibitor, "MARK-IN-1," the principles, protocols, and data presented are based on established research into the role of MARK in tauopathies such as Alzheimer's disease.

Introduction: The Rationale for Targeting MARK

Neurodegenerative diseases like Alzheimer's are often characterized by the intracellular accumulation of hyperphosphorylated tau protein, which forms neurofibrillary tangles (NFTs).[1] The MARK family of serine/threonine kinases (MARK1, MARK2, MARK3, MARK4) plays a pivotal role in this pathological cascade.[2] MARKs phosphorylate tau within its microtubule-binding domains, causing it to detach from microtubules.[2] This action leads to a dual pathology: the destabilization of the neuronal cytoskeleton and the promotion of tau aggregation into toxic NFTs.[1][3] Overexpression of MARK has been shown to induce morphological changes and cell death, making it a strategic target for therapeutic intervention.[2] An inhibitor, such as the hypothetical this compound, would aim to suppress kinase activity, thereby preventing tau hyperphosphorylation and its downstream neurotoxic effects.

Core Signaling Pathway and Mechanism of Action

The primary mechanism involves the activation of MARK, which then phosphorylates tau, initiating a cascade that leads to neurodegeneration. Upstream stressors, such as amyloid-beta (Aβ) oligomers, can lead to the activation of MARK, which in turn phosphorylates tau at key sites (e.g., KxGS motifs), disrupting its normal function.[1] A selective inhibitor like this compound would intervene by blocking the catalytic activity of MARK, thus preserving the physiological association of tau with microtubules and preventing its pathological aggregation.

Caption: MARK-mediated tau phosphorylation pathway and point of inhibition.

Experimental Protocols for Preclinical Assessment

A tiered approach is essential for evaluating a novel MARK inhibitor. The workflow progresses from target validation in vitro to efficacy testing in vivo.

In Vitro Kinase Assays

Objective: To quantify the potency and selectivity of this compound against the target kinase family and a panel of off-target kinases.

Methodology:

-

Primary Kinase Assay: Recombinant human MARK1, MARK2, MARK3, and MARK4 are incubated with a specific peptide substrate and [γ-³²P]ATP.

-

The inhibitor (this compound) is added in a dose-response manner (e.g., 1 nM to 100 µM).

-

Kinase activity is measured by quantifying the incorporation of ³²P into the substrate via scintillation counting or filter-binding assays.

-

The half-maximal inhibitory concentration (IC₅₀) is calculated for each MARK isoform.

-

Selectivity Profiling: The assay is repeated across a broad panel of other kinases (e.g., CDK5, GSK3β) to determine the selectivity profile and identify potential off-target effects.

Cellular Models of Tau Phosphorylation

Objective: To confirm that this compound can engage its target in a cellular environment and reduce pathological tau phosphorylation.

Methodology:

-

Cell Line: A human neuroblastoma cell line (e.g., SH-SY5Y) is cultured. To induce hyperphosphorylation, cells can be transfected to overexpress tau or treated with a phosphatase inhibitor like okadaic acid.

-

Treatment: Cells are treated with a range of this compound concentrations for 24-48 hours.

-

Analysis:

-

Western Blot: Cell lysates are probed with antibodies against total tau and tau phosphorylated at MARK-specific sites (e.g., Ser-262) to quantify the reduction in phosphorylation.

-

Immunocytochemistry: Staining for phosphorylated tau and α-tubulin is performed to visualize the impact on tau pathology and microtubule integrity.

-

In Vivo Efficacy in a Tauopathy Animal Model

Objective: To assess the ability of this compound to modify disease-relevant endpoints in a living organism.

Methodology:

-

Animal Model: A transgenic mouse model that develops tau pathology, such as the P301S or P301L model, is used.

-

Dosing Regimen: Aged mice are chronically dosed with this compound or a vehicle control via an appropriate route (e.g., oral gavage) for a period of 8-12 weeks.

-

Endpoint Analysis:

-

Behavioral Testing: Motor and cognitive functions are assessed using tests like the rotarod, open-field, and Morris water maze.

-

Histopathology: Brain tissue is collected and stained (e.g., with AT8 antibody) to quantify the burden of phosphorylated tau and neurofibrillary tangles in relevant brain regions like the cortex and hippocampus.

-

Biochemistry: Brain homogenates are analyzed by Western blot or ELISA to measure levels of soluble and insoluble phosphorylated tau.

-

Caption: Preclinical development workflow for a MARK inhibitor.

Quantitative Data Summary

The following tables present hypothetical data from the described preliminary studies, illustrating the expected outcomes for a successful MARK inhibitor.

Table 1: In Vitro Inhibitory Profile of this compound

| Kinase Target | IC₅₀ (nM) | Selectivity Fold (vs. MARK2) |

|---|---|---|

| MARK1 | 35 | 2.3x |

| MARK2 | 15 | 1.0x |

| MARK3 | 50 | 3.3x |

| MARK4 | 85 | 5.7x |

| CDK5 | >10,000 | >667x |

| GSK3β | >10,000 | >667x |

| PKA | 8,500 | 567x |

(Data are hypothetical for illustrative purposes)

Table 2: Cellular Reduction of Tau Phosphorylation by this compound

| Treatment Group (SH-SY5Y Cells) | Normalized pTau (Ser262) / Total Tau Ratio |

|---|---|

| Vehicle Control | 1.0 ± 0.12 |

| Okadaic Acid (OA) Induced | 4.2 ± 0.35 |

| OA + 100 nM this compound | 2.1 ± 0.21 |

| OA + 500 nM this compound | 1.3 ± 0.15 |

(Data are hypothetical, presented as mean ± SD)

Table 3: In Vivo Efficacy of this compound in P301S Mice

| Metric | Vehicle-Treated | This compound-Treated |

|---|---|---|

| Rotarod Latency (s) | 88 ± 15 | 145 ± 22 |

| Hippocampal NFT Burden (AT8+ cells/mm²) | 112 ± 25 | 45 ± 11 |

| Insoluble pTau Levels (% of Vehicle) | 100% | 38% |

(Data are hypothetical, presented as mean ± SD)

Conclusion and Future Directions

The preliminary studies outlined provide a robust framework for the initial characterization of a novel MARK inhibitor like this compound. Favorable outcomes—namely high potency, good selectivity, cellular target engagement, and in vivo efficacy in reducing tau pathology and improving behavioral deficits—would strongly support its advancement as a clinical candidate. Subsequent steps would involve comprehensive pharmacokinetic and toxicology studies to establish a suitable safety and dosing profile for first-in-human trials. Targeting MARK represents a direct and compelling strategy to counteract a central pathological driver in Alzheimer's disease and other tauopathies.

References

- 1. Microtubule affinity regulating kinase (MARK/Par1) isoforms differentially regulate Alzheimer-like TAU missorting and Aβ-mediated synapse pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MARK1 Antibody | Cell Signaling Technology [cellsignal.com]

- 3. Microtubule Affinity Regulating Kinase Activity in Living Neurons Was Examined by a Genetically Encoded Fluorescence Resonance Energy Transfer/Fluorescence Lifetime Imaging-based Biosensor: INHIBITORS WITH THERAPEUTIC POTENTIAL - PMC [pmc.ncbi.nlm.nih.gov]

MARK-IN-1: A Technical Guide to its Impact on Cellular Polarity and Cell Cycle

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potent and selective microtubule affinity-regulating kinase (MARK) inhibitor, MARK-IN-1, and its impact on fundamental cellular processes. It delves into the critical role of the MARK family of kinases in establishing and maintaining cellular polarity and regulating cell cycle progression. This document summarizes the mechanism of action of this compound, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways. This guide is intended to be a valuable resource for researchers in cell biology, oncology, and neurobiology, as well as professionals involved in drug discovery and development.

Introduction to MARK Kinases

The Microtubule Affinity-Regulating Kinase (MARK) family, also known as PAR-1 (partitioning-defective 1), comprises a group of serine/threonine kinases that are highly conserved across species. In humans, there are four isoforms (MARK1, MARK2, MARK3, and MARK4) that play pivotal roles in a variety of cellular functions, including the establishment of cell polarity, cell cycle control, and microtubule dynamics.[1] Dysregulation of MARK kinases has been implicated in several diseases, including neurodegenerative disorders like Alzheimer's disease and cancer.[2]

MARK kinases are key regulators of microtubule stability through their ability to phosphorylate microtubule-associated proteins (MAPs), such as Tau, MAP2, and MAP4.[3] This phosphorylation leads to the detachment of MAPs from microtubules, thereby increasing microtubule dynamics, a process essential for cellular plasticity, neurite outgrowth, and the establishment of neuronal polarity.[4][5]

This compound: A Potent MARK Inhibitor

This compound is a highly potent inhibitor of the MARK family of kinases. While specific quantitative data on the cellular effects of this compound are limited in publicly available literature, its high affinity and selectivity make it a critical tool for studying the physiological and pathological roles of MARK kinases.

Quantitative Data

The following table summarizes the known inhibitory activity of this compound.

| Compound | Target | IC50 | Assay Type | Reference |

| This compound | MARK | <0.25 nM | Kinase Assay | [Source not found] |

Impact on Cellular Polarity

Cellular polarity, the asymmetric organization of cellular components, is fundamental for diverse biological processes, including cell migration, asymmetric cell division, and the specialized functions of cells like neurons. MARK kinases are central players in the establishment and maintenance of this polarity.

Mechanism of Action

MARK kinases contribute to cellular polarity primarily by regulating the dynamics of the microtubule cytoskeleton. The key steps in this process are:

-

Phosphorylation of MAPs: MARK kinases phosphorylate specific residues on MAPs, most notably the KXGS motifs within the microtubule-binding domain of Tau.[4]

-

Detachment of MAPs: This phosphorylation event reduces the affinity of MAPs for microtubules, causing them to detach.[3]

-

Increased Microtubule Dynamics: The dissociation of MAPs destabilizes microtubules, leading to an increase in their dynamic instability (i.e., more frequent transitions between growth and shrinkage).

-

Establishment of Polarity: This localized regulation of microtubule stability is crucial for processes like the initial outgrowth of neurites and the specification of the axon in developing neurons.[5] By creating a more dynamic microtubule network in specific cellular regions, MARK kinases facilitate the morphological changes required for polarization.

Inhibition of MARK activity, for instance by this compound, is expected to stabilize microtubules by preventing MAP phosphorylation. This would lead to a less dynamic cytoskeleton and could inhibit processes that rely on microtubule plasticity, such as neurite outgrowth. Indeed, studies using other MARK inhibitors or dominant-negative MARK mutants have shown a blockage of neurite formation.[5]

Signaling Pathway

The activity of MARK kinases in cellular polarity is tightly regulated by upstream signaling pathways. A simplified representation of this pathway is depicted below.

Caption: MARK Signaling in Cellular Polarity.

Impact on Cell Cycle

Emerging evidence indicates that MARK kinases also play a significant role in the regulation of the cell cycle.[1] Their involvement appears to be multifaceted, influencing key transitions and checkpoints.

Mechanism of Action

The precise mechanisms by which MARK kinases regulate the cell cycle are still under investigation, but several key interactions have been identified:

-

Regulation of Cdc25: MARK kinases can phosphorylate and regulate the activity of Cdc25, a phosphatase that is critical for the activation of cyclin-dependent kinases (CDKs) and entry into mitosis.

-

Interaction with Plk1: Polo-like kinase 1 (Plk1), a master regulator of mitosis, has been shown to interact with and be regulated by MARK kinases. This interaction is important for proper mitotic progression.

-

Centrosome Function: MARK kinases are localized to the centrosome, the primary microtubule-organizing center in animal cells, and are thought to play a role in centrosome maturation and spindle formation.

Inhibition of MARK with a potent inhibitor like this compound could therefore be expected to cause disruptions in cell cycle progression, potentially leading to cell cycle arrest or abnormal mitosis.

Signaling Pathway

The following diagram illustrates the known and putative interactions of MARK kinases within the cell cycle regulatory network.

Caption: MARK Signaling in Cell Cycle Regulation.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on cellular polarity and the cell cycle.

Immunofluorescence Staining for Microtubule Organization

This protocol is designed to visualize the effects of this compound on the microtubule network, a key indicator of cellular polarity.

Materials:

-

Cells of interest (e.g., neuronal cell line like SH-SY5Y or epithelial cell line like MDCK)

-

Glass coverslips

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fixative: 4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer: 0.25% Triton X-100 in PBS

-

Blocking buffer: 1% Bovine Serum Albumin (BSA) in PBS

-

Primary antibody: Mouse anti-α-tubulin antibody

-

Secondary antibody: Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

-

Nuclear stain: DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

Procedure:

-

Cell Culture and Treatment:

-

Seed cells on sterile glass coverslips in a culture dish and allow them to adhere and grow to the desired confluency.

-

Treat the cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired duration.

-

-

Fixation:

-

Aspirate the culture medium and gently wash the cells twice with PBS.

-

Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

-

-

Antibody Incubation:

-

Dilute the primary anti-α-tubulin antibody in blocking buffer according to the manufacturer's instructions.

-

Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

Wash the cells three times with PBS for 5 minutes each.

-

Dilute the fluorescently labeled secondary antibody in blocking buffer.

-

Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Nuclear Staining and Mounting:

-

Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto glass slides using a drop of mounting medium.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Capture images of the microtubule network and nuclei.

-

Analyze changes in microtubule organization, such as bundling, depolymerization, and the formation of neurites. Quantitative analysis can be performed using image analysis software to measure parameters like neurite length and number.

-

Workflow Diagram:

Caption: Immunofluorescence Staining Workflow.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle distribution in a population of cells treated with this compound.

Materials:

-

Cells of interest

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to approximately 70-80% confluency.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for a desired time period (e.g., 24, 48 hours).

-

-

Cell Harvesting:

-

Aspirate the culture medium.

-

Wash the cells with PBS.

-

Harvest the cells by trypsinization.

-

Collect the cells in a centrifuge tube and wash with PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

-

Fixation:

-

Resuspend the cell pellet in a small volume of PBS.

-

While vortexing gently, add ice-cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%.

-

Fix the cells overnight at -20°C or for at least 2 hours at 4°C.

-

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the cells in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Collect data from at least 10,000 events per sample.

-

Use appropriate software to analyze the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Workflow Diagram:

Caption: Cell Cycle Analysis Workflow.

Conclusion

This compound is a powerful research tool for dissecting the intricate roles of MARK kinases in cellular polarity and cell cycle regulation. Its high potency suggests that it can effectively modulate these processes, offering a valuable means to investigate the therapeutic potential of MARK inhibition in diseases characterized by defects in cell polarity and proliferation, such as cancer and neurodegenerative disorders. The experimental protocols detailed in this guide provide a solid foundation for researchers to explore the cellular consequences of this compound treatment. Further studies are warranted to elucidate the precise quantitative effects of this inhibitor in various cellular contexts and to explore its potential as a therapeutic agent.

References

- 1. KIN2/PAR-1/MARK kinase family - Wikipedia [en.wikipedia.org]

- 2. Analysis of Cell Cycle Position in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. Protein Kinase MARK/PAR-1 Is Required for Neurite Outgrowth and Establishment of Neuronal Polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein kinase MARK/PAR-1 is required for neurite outgrowth and establishment of neuronal polarity - PubMed [pubmed.ncbi.nlm.nih.gov]

MARK-IN-1: A Technical Guide to its Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery and initial characterization of MARK-IN-1, a potent inhibitor of Microtubule Affinity Regulating Kinase (MARK). This compound, also identified as compound 25 in the primary literature, emerged from a focused lead optimization program aimed at developing therapeutic agents for Alzheimer's disease. Inhibition of MARK is a key strategy to mitigate the hyperphosphorylation of tau protein, a central event in the formation of neurofibrillary tangles, which are a hallmark of this neurodegenerative disease. This guide details the quantitative data, experimental protocols, and relevant biological pathways associated with the initial assessment of this compound.

Discovery and Rationale

This compound was developed as part of a medicinal chemistry effort to optimize a series of pyrazolopyrimidine-based MARK inhibitors. The primary goal of this research was to enhance the potency, physicochemical properties, and central nervous system (CNS) penetration of this chemical class. The rationale for targeting the MARK enzyme family, particularly MARK3, stems from its role in phosphorylating microtubule-associated proteins like tau. In Alzheimer's disease, hyperphosphorylation of tau leads to its dissociation from microtubules and subsequent aggregation into neurofibrillary tangles, contributing to neuronal dysfunction and cell death. By potently inhibiting MARK, compounds like this compound are hypothesized to reduce tau phosphorylation, thereby preventing tangle formation and offering a potential therapeutic intervention.[1]

Quantitative Data

The initial characterization of this compound (compound 25) and its analogues involved biochemical assays to determine their inhibitory potency against the MARK3 enzyme. The data from these assays highlight the exceptional potency of this compound.

| Compound | MARK3 IC50 (nM) |

| This compound (Compound 25) | < 0.25 |

| MARK-IN-2 (Compound 27) | 5 |

Table 1: In vitro inhibitory potency of this compound and a related analogue against the MARK3 kinase.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments conducted in the initial characterization of this compound.

MARK3 Biochemical Inhibition Assay

This protocol outlines the procedure for determining the in vitro inhibitory activity of compounds against the MARK3 enzyme.

Materials:

-

Recombinant MARK3 enzyme (e.g., expressed in a baculovirus system)

-

Substrate peptide (e.g., CHKtide: KKKVSRSGLYRSPSMPENLNRPR)

-

Assay Buffer: 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 0.1% β-mercaptoethanol

-

10 mM Magnesium Acetate

-

[γ-³³P]ATP

-

P81 phosphocellulose paper or plates

-

0.5 M (3%) orthophosphoric acid (wash buffer)

-

Scintillation counter

Procedure:

-

Prepare a dilution series of the test compound (e.g., this compound) in DMSO.

-

In a 96-well plate, combine the MARK3 enzyme (5-20 mU), the substrate peptide (final concentration 300 µM), and the test compound at various concentrations in the assay buffer.

-

Initiate the kinase reaction by adding a mixture of 10 mM magnesium acetate and 0.005 mM [γ-³³P]ATP. The final reaction volume is typically 25.5 µL.

-

Incubate the reaction mixture at room temperature for 30 minutes.

-

Stop the reaction by adding 5 µL of 0.5 M (3%) orthophosphoric acid.

-

Spot the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 50 mM orthophosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Primary Rat Cortical Neuron Tau Phosphorylation Assay

This cellular assay evaluates the ability of the inhibitor to block tau phosphorylation in a more physiologically relevant context.

Materials:

-

Primary cortical neurons isolated from embryonic day 18 (E18) rat pups

-

Neuronal culture medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX)

-

Poly-D-lysine coated culture plates

-

Okadaic acid (to induce tau hyperphosphorylation)

-

Test compound (this compound)

-

Lysis buffer

-

Antibodies: anti-phospho-Tau (Ser262) and anti-total-Tau

-

Secondary antibodies conjugated to a detectable marker (e.g., HRP or a fluorophore)

-

Western blotting or ELISA reagents

Procedure:

-

Isolate primary cortical neurons from E18 rat pups and plate them on poly-D-lysine coated plates.

-

Culture the neurons for a sufficient period to allow for maturation (e.g., 7-10 days).

-

Pre-treat the cultured neurons with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Induce tau hyperphosphorylation by treating the cells with okadaic acid.

-

After the incubation period, wash the cells with cold PBS and lyse them.

-

Determine the total protein concentration of the lysates.

-

Analyze the levels of phosphorylated tau (Ser262) and total tau in the cell lysates using Western blotting or a specific ELISA.

-

Quantify the band intensities or ELISA signals and normalize the phosphorylated tau signal to the total tau signal.

-

Calculate the percentage of inhibition of tau phosphorylation for each compound concentration and determine the cellular IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the biological context and the process leading to the discovery of this compound.

Caption: MARK Signaling Pathway in Alzheimer's Disease.

References

Unlocking Therapeutic Avenues: A Technical Guide to MARK Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Microtubule Affinity Regulating Kinase (MARK) is a family of serine/threonine kinases that play a pivotal role in a multitude of cellular processes, including cell polarity, microtubule dynamics, and cell cycle control. Dysregulation of MARK activity, particularly MARK4, has been implicated in the pathogenesis of several debilitating diseases, most notably neurodegenerative disorders like Alzheimer's disease and various cancers. This technical guide provides an in-depth exploration of the therapeutic potential of MARK inhibition, summarizing key preclinical data, detailing experimental methodologies, and visualizing the intricate signaling networks involved. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of MARK as a therapeutic target and to facilitate the advancement of novel inhibitory strategies.

The Therapeutic Rationale for MARK Inhibition

MARK4 has emerged as a compelling therapeutic target due to its central role in disease-relevant pathways. In the context of neurodegenerative diseases, MARK4-mediated hyperphosphorylation of the tau protein is a critical event leading to the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease.[1][2] Inhibition of MARK4 is therefore a promising strategy to mitigate tau pathology and its downstream neurotoxic effects.[3][4]

In oncology, MARK4 has been shown to be overexpressed in several cancers, including breast cancer, glioma, and prostate cancer.[5][6][7] It influences multiple signaling pathways that are crucial for cancer cell proliferation, migration, and survival, such as the Hippo, mTOR, and NF-κB pathways.[5][8] By inhibiting MARK4, it is possible to suppress tumor growth and metastasis, offering a potential new avenue for cancer therapy.[5][7]

Quantitative Analysis of MARK4 Inhibitors

A growing number of small molecule inhibitors targeting MARK4 are being investigated. The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the IC50 values for several reported MARK4 inhibitors.

| Inhibitor | IC50 (µM) | Target Disease(s) | Reference(s) |

| Galantamine | 5.87 | Alzheimer's Disease | [2][9][10] |

| Donepezil | 5.3 | Alzheimer's Disease | [11][12][13][14] |

| Rivastigmine Tartrate | 6.74 | Alzheimer's Disease | [11][12][13][14] |

| OTSSP167 | Not specified, but showed good enzyme inhibition | Cancer, Neuroblastoma | [15] |

| N-hetarene Compound 5 | 5.35 ± 0.22 | Alzheimer's Disease | [16] |

| N-hetarene Compound 9 | 6.68 ± 0.80 | Alzheimer's Disease | [16] |

Key Signaling Pathways Involving MARK4

MARK4 is a key signaling node that interacts with and modulates several critical cellular pathways. Understanding these interactions is crucial for elucidating the mechanism of action of MARK4 inhibitors and for identifying potential combination therapies.

MARK4 and the Hippo Signaling Pathway

The Hippo signaling pathway is a crucial regulator of organ size and tissue homeostasis, and its dysregulation is a common feature of cancer. MARK4 has been identified as a negative regulator of the Hippo pathway.[15][17] It directly interacts with and phosphorylates the core Hippo components, MST and SAV, which disrupts the formation of the core kinase cassette and prevents the phosphorylation and subsequent inhibition of the downstream effectors YAP and TAZ.[17] This leads to the nuclear translocation of YAP/TAZ and the activation of genes that promote cell proliferation and migration.[2][17]

MARK4 and the mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. While the direct upstream and downstream signaling of MARK4 within the mTOR pathway is still under investigation, evidence suggests a link.[8] Some studies indicate that MARK4 may act as a negative regulator of mTORC1.[7] Further research is needed to fully elucidate the intricate crosstalk between MARK4 and the mTOR signaling network.

MARK4 and the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the immune and inflammatory responses, and its aberrant activation is linked to cancer.[18][19] While the precise mechanism is still being elucidated, MARK4 expression has been associated with the activation of the NF-κB signaling pathway.[8] This connection suggests that MARK4 inhibition could have anti-inflammatory effects and may be beneficial in inflammation-driven cancers.

Experimental Protocols for Studying MARK Inhibition

In Vitro Kinase Assay using Tau Protein as a Substrate

This protocol describes a method to assess the kinase activity of MARK4 on its key substrate, the tau protein, and to evaluate the efficacy of potential inhibitors.

Materials:

-

Recombinant human MARK4 enzyme

-

Recombinant human Tau protein (e.g., 2N4R isoform)

-

[γ-³²P]ATP (radiolabeled ATP)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

ATP solution (non-radiolabeled)

-

MARK4 inhibitor compounds

-

P81 phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Scintillation counter and vials

-

Microcentrifuge tubes

-

Incubator

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing kinase assay buffer, recombinant tau protein (substrate), and the MARK4 inhibitor at various concentrations.

-

Enzyme Addition: Add the recombinant MARK4 enzyme to the reaction mixture and briefly mix.

-